N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide
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Overview
Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a methoxypropyl chain, and an ethanesulfonamide moiety, which together contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide typically involves the reaction of 3-chlorophenyl derivatives with methoxypropyl intermediates under controlled conditions. One common method involves the use of a chlorophenyl halide, which undergoes nucleophilic substitution with a methoxypropylamine in the presence of a base. The resulting intermediate is then reacted with ethanesulfonyl chloride to form the final product. Reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of new sulfonamide derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group can engage in hydrophobic interactions, while the sulfonamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-chlorophenyl)-2-methoxyethyl)ethanesulfonamide
- N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide
- N-(2-(3-chlorophenyl)-2-methoxypropyl)methanesulfonamide
Uniqueness
N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxypropyl chain and ethanesulfonamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S/c1-4-18(15,16)14-9-12(2,17-3)10-6-5-7-11(13)8-10/h5-8,14H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKJMVNDLLCPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C)(C1=CC(=CC=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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